molecular formula C16H10F3NO2S B2508286 Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate CAS No. 251096-53-4

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Cat. No.: B2508286
CAS No.: 251096-53-4
M. Wt: 337.32
InChI Key: YHAZXAGTJFKXOG-UHFFFAOYSA-N
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Description

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that features a thieno[3,2-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine and a thieno compound, the reaction can proceed through a series of steps including halogenation, nucleophilic substitution, and esterification .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently. The exact methods can vary depending on the scale and specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule, potentially altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with altered biological or chemical properties .

Scientific Research Applications

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • Methyl 3-(thiophen-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate

Uniqueness

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Biological Activity

Methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological mechanisms, and specific case studies that highlight its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a thieno[3,2-b]pyridine core with a phenyl group at the 3-position and a trifluoromethyl group at the 6-position. Its molecular formula is C16H13F3N2O2SC_{16}H_{13}F_3N_2O_2S with a molecular weight of 406.45 g/mol . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties.

Synthesis

The synthesis of this compound typically involves advanced synthetic methodologies such as the Suzuki-Miyaura cross-coupling technique. This method allows for the efficient formation of carbon-carbon bonds between aryl halides and boronic acids, resulting in high yields of the desired product .

Antitumor Activity

Recent studies have demonstrated significant antitumor activity of this compound against triple-negative breast cancer (TNBC) cell lines, specifically MDA-MB-231 and MDA-MB-468. The sulforhodamine B assay revealed that several derivatives caused substantial growth inhibition in these cancer cells while exhibiting minimal effects on non-tumorigenic MCF-12A cells. Notably, one derivative showed a GI50 concentration of 13 μM, leading to decreased cell proliferation and alterations in the cell cycle profile .

Table 1: Antitumor Activity Against TNBC Cell Lines

CompoundCell LineGI50 (μM)Effect on Non-Tumorigenic Cells
Compound 2eMDA-MB-23113Minimal effect
Compound 2hMDA-MB-468TBDMinimal effect
DoxorubicinMDA-MB-231TBDSignificant effect

The mechanism by which this compound exerts its antitumor effects appears to be independent of apoptosis. Studies indicated that treatment did not significantly alter levels of apoptotic markers such as PARP or caspase-3. Instead, it seems to interfere with the cell cycle, promoting an increase in the G0/G1 phase while decreasing S phase activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Preliminary studies suggest that thieno[3,2-b]pyridine derivatives exhibit notable antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The presence of the trifluoromethyl group may contribute to enhanced antimicrobial efficacy by improving membrane permeability or altering drug-target interactions .

Case Studies

  • Triple-Negative Breast Cancer :
    • In vitro studies showed that methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine derivatives effectively inhibited cell growth in TNBC models.
    • The effectiveness was measured using assays that evaluated cell viability and proliferation over time.
  • Antimicrobial Efficacy :
    • Compounds derived from thieno[3,2-b]pyridine structures were tested against common pathogens.
    • Results indicated significant bacteriostatic effects against strains such as E. coli and S. aureus, suggesting potential for development into therapeutic agents for infectious diseases .

Properties

IUPAC Name

methyl 3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2S/c1-22-15(21)14-12(9-5-3-2-4-6-9)13-11(23-14)7-10(8-20-13)16(17,18)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAZXAGTJFKXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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